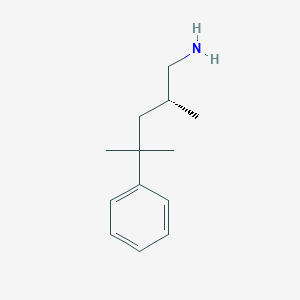![molecular formula C10H12Cl3N3S B2800418 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride CAS No. 2097918-53-9](/img/structure/B2800418.png)
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride” is a chemical compound with the CAS Number: 89363-94-0. It has a molecular weight of 202.11 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(aminomethyl)-1,3-thiazol-2-ylamine dihydrochloride”. The InChI code for this compound is "1S/C4H7N3S.2ClH/c5-1-3-2-8-4(6)7-3;;/h2H,1,5H2,(H2,6,7);2*1H" .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Research into thiazole derivatives and chloroaniline compounds includes exploring their synthesis and reactions. For instance, studies on the decarboxylation of pyruvate by thiamine analogues involve compounds with thiazolyl and aminomethyl groups, highlighting the chemical versatility and reactivity of such structures in organic synthesis (Yount & Metzler, 1959). Similarly, the synthesis of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents exemplifies the application of chloroaniline and thiazolyl components in developing compounds with potential health benefits (Sah, Bidawat, Seth, & Gharu, 2014).
Antimicrobial Activity
The synthesis of novel compounds featuring chloroaniline and thiazole moieties has been directed towards evaluating their antimicrobial properties. For example, compounds synthesized for their potential antimicrobial activity against bacterial and fungal strains illustrate the utility of these chemical frameworks in addressing health-related issues (Patel, Nimavat, Vyas, & Patel, 2011).
Bioremediation and Environmental Applications
Studies on the degradation of chloroaniline compounds by bacteria isolated from seaside sediment offer insights into the environmental applications of these substances, particularly in bioremediation efforts to address pollution and toxicity issues (Kang & Kim, 2007).
Photolytic Studies and Chemical Reactivity
Investigations into the reactivity of chloroaniline derivatives under photolytic conditions provide valuable information on their chemical behavior, which can be applied in various synthetic and industrial processes (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram. The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives have been shown to exhibit diverse biological activities, including antitumor and cytotoxic activity . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties suggest that it may have reasonable bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity against various human tumor cell lines .
Action Environment
The action, efficacy, and stability of “4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .
Eigenschaften
IUPAC Name |
4-[4-(aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S.2ClH/c11-9-3-6(13)1-2-8(9)10-14-7(4-12)5-15-10;;/h1-3,5H,4,12-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDAEKHKPVHGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=NC(=CS2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2800335.png)
![3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2800338.png)
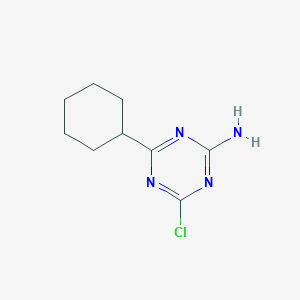
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2800340.png)

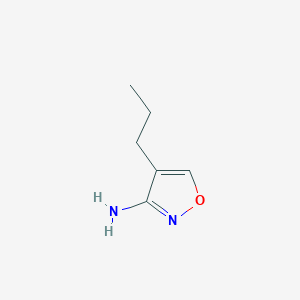
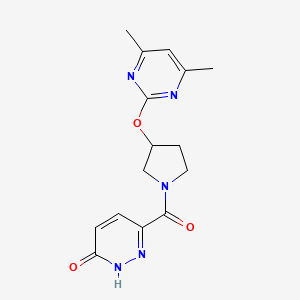
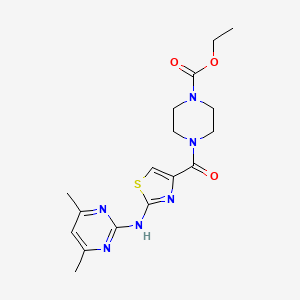
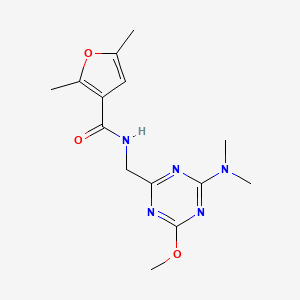
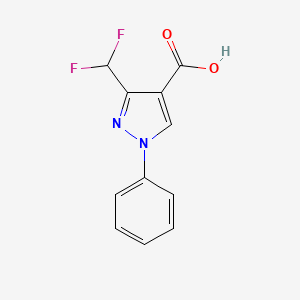
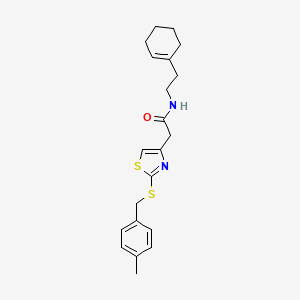
![2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2800353.png)
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)
